Methyl citrate

Description

Structure

3D Structure

Properties

IUPAC Name |

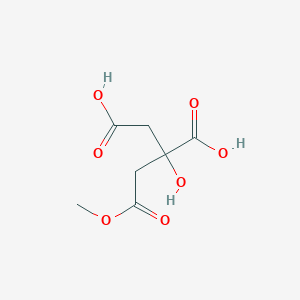

2-hydroxy-2-(2-methoxy-2-oxoethyl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c1-14-5(10)3-7(13,6(11)12)2-4(8)9/h13H,2-3H2,1H3,(H,8,9)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTUUOJFXIMELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26163-61-1 | |

| Record name | 1-Methyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26163-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

methyl citrate chemical structure and properties

An In-depth Technical Guide to Methyl Citrate: Chemical Structures, Properties, and Biological Significance

Introduction

The term "this compound" can refer to several distinct chemical entities, primarily the methyl esters of citric acid—monothis compound, dithis compound, and trithis compound—as well as 2-methylcitric acid, a key intermediate in a metabolic pathway. This guide provides a comprehensive overview of the chemical structures, physicochemical properties, and relevant biological pathways associated with these molecules, tailored for researchers, scientists, and drug development professionals.

Chemical Structures and Nomenclature

The ambiguity of the term "this compound" necessitates a clear distinction between its various forms. The degree of esterification of citric acid's three carboxylic acid groups with methyl groups determines the specific this compound ester. 2-Methylcitric acid, in contrast, is a structural isomer of citric acid with an additional methyl group.

Caption: Figure 1. Chemical Structures of this compound Derivatives.

Physicochemical Properties of this compound Esters

The physical and chemical properties of this compound esters vary with the number of methyl groups. The following tables summarize the key quantitative data for trimethyl, dimethyl, and monothis compound.

Trithis compound

Trithis compound is the fully esterified form of citric acid with methanol.[1] It is also known as trimethyl 2-hydroxy-1,2,3-propanetricarboxylate.[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₇ | [2] |

| Molecular Weight | 234.2 g/mol | [2][3] |

| Melting Point | 75-82 °C | [1] |

| Boiling Point | 176 °C at 16 mmHg | [1][2] |

| Water Solubility | 53.2 g/L at 20 °C | [2][4] |

| pKa | 10.43 ± 0.29 (Predicted) | [2] |

| Flash Point | 79.2 °C | [2][5] |

| Vapor Pressure | 0.00732 mmHg at 25°C | [2] |

| Appearance | White to off-white crystals | [1] |

Dithis compound

Dithis compound exists in isomeric forms depending on which two of the three carboxyl groups are esterified. 1,5-dithis compound is a common isomer.[6][7]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₇ | [7] |

| Molecular Weight | 220.18 g/mol | [7] |

| Melting Point | >115 °C (decomposes) | [7] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | [7] |

| Appearance | White to off-white solid | [7] |

Monothis compound

Monothis compound has one of the three carboxylic acid groups of citric acid esterified.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₇ | [8] |

| Molecular Weight | 206.15 g/mol | |

| IUPAC Name | 2-hydroxy-3-(methoxycarbonyl)propane-1,2-dicarboxylic acid | [8] |

Physicochemical Properties of 2-Methylcitric Acid

2-Methylcitric acid is a tricarboxylic acid and a key metabolite in the methylcitrate cycle.[9][10]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₇ | [9][10] |

| Molecular Weight | 206.15 g/mol | [10] |

| IUPAC Name | 2-hydroxybutane-1,2,3-tricarboxylic acid | [9] |

| Synonyms | 2-methylcitrate | [10] |

Experimental Protocols

Synthesis of Trithis compound

A common method for synthesizing trithis compound is through the esterification of citric acid with methanol using an acid catalyst.[1][11]

Protocol:

-

A mixture of citric acid, methanol, and a catalytic amount of p-toluenesulfonic acid is heated under reflux for 3-6 hours.[11]

-

Following the initial reaction, methanol is recovered by distillation at atmospheric pressure.[11]

-

Water produced during the esterification is removed by distillation under reduced pressure.[11]

-

Fresh methanol is added to the residue, and the reflux and distillation steps are repeated for a total of 3-6 cycles to drive the reaction to completion.[11]

-

After the final cycle, water is added to the cooled residue to dissolve any remaining starting materials.

-

The product, trithis compound, is then isolated by crystallization upon cooling.[1] This multi-cycle process helps to achieve a high yield (over 80%) and purity (above 98%).[1]

Analysis of 2-Methylcitric Acid in Dried Blood Spots

A sensitive method for the quantification of 2-methylcitric acid (MCA), a biomarker for certain metabolic disorders, in dried blood spots (DBS) has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

Protocol:

-

Sample Preparation: A 3.2-mm disc is punched from a dried blood spot sample.[12]

-

Derivatization: The DBS disc is directly used for derivatization without a separate extraction step. The derivatizing agent, 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), is added to the sample. This reaction creates a more hydrophobic and highly ionizable derivative of MCA suitable for positive ion mode ESI-MS/MS.[12]

-

The derivatization reaction is carried out at 65°C for 45 minutes.[12]

-

LC-MS/MS Analysis: The resulting reaction mixture is directly analyzed by LC-MS/MS. The total run time is approximately 7 minutes, with MCA eluting at around 2.3 minutes.[12]

-

Quantification: Calibration standards are prepared by spiking whole blood with known concentrations of MCA, spotting it onto collection paper, and allowing it to dry.[12] Quality control samples are also prepared and analyzed alongside the unknown samples.[12]

Biological Significance and Signaling Pathways

The Methylcitrate Cycle

The methylcitrate cycle is a metabolic pathway found in various bacteria and fungi that is crucial for the metabolism of propionyl-CoA, a toxic intermediate generated from the breakdown of odd-chain fatty acids and certain amino acids.[13] This cycle is analogous in some respects to the tricarboxylic acid (TCA) cycle.[14][15] The key steps are as follows:

-

Condensation: Propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate, a reaction catalyzed by methylcitrate synthase.[13][14]

-

Isomerization: 2-methylcitrate is dehydrated to 2-methylaconitate by methylcitrate dehydratase and then rehydrated by aconitase to form 2-methylisocitrate.[13]

-

Cleavage: 2-methylisocitrate is cleaved by methylisocitrate lyase into succinate and pyruvate.[13]

Succinate can then enter the TCA cycle, while pyruvate can be used for energy production or biosynthesis.[13]

Caption: Figure 2. The Methylcitrate Cycle.

The methylcitrate cycle is essential for detoxification of propionyl-CoA in many microorganisms and is a target for the development of anti-infective drugs, as this pathway is absent in humans.[14][15] Methylcitrate synthase, in particular, has been identified as a promising drug target.[14][16]

2-Methylcitric Acid as a Biomarker

Elevated levels of 2-methylcitric acid in bodily fluids are a key diagnostic marker for inborn errors of propionate metabolism, such as propionic acidemia and methylmalonic aciduria.[12][17] In these disorders, the impaired metabolism of propionyl-CoA leads to its accumulation and subsequent conversion to 2-methylcitric acid.[17]

Biological Activity of this compound Esters

Some this compound esters have shown biological activity. For instance, certain this compound derivatives isolated from the fruits of Opuntia ficus-indica have been found to be inhibitors of monoamine oxidase B (MAO-B), with an IC₅₀ value of 0.23 mM for what is described as "this compound".[18] This suggests potential applications in medicinal chemistry.[1] Trithis compound is also used as a non-toxic plasticizer and a chemical intermediate in the synthesis of various compounds.[2][4]

References

- 1. Buy Trithis compound (EVT-307673) | 1587-20-8 [evitachem.com]

- 2. Cas 1587-20-8,TRIthis compound | lookchem [lookchem.com]

- 3. biosynth.com [biosynth.com]

- 4. TRIthis compound | 1587-20-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 1,5-Dithis compound | 53798-96-2 | Benchchem [benchchem.com]

- 7. usbio.net [usbio.net]

- 8. This compound|CAS 26163-61-1|DC Chemicals [dcchemicals.com]

- 9. 2-Methylcitric acid | C7H10O7 | CID 515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 2-Methylcitric acid (HMDB0000379) [hmdb.ca]

- 11. CN1222503A - Synthesis of trithis compound - Google Patents [patents.google.com]

- 12. Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 14. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]

- 18. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biosynthesis of Methyl Citrate in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of methyl citrate is a crucial metabolic pathway in a wide range of microorganisms, enabling them to utilize propionate and odd-chain fatty acids as carbon and energy sources. This pathway, known as the methylcitrate cycle, is analogous to the well-known tricarboxylic acid (TCA) cycle and plays a vital role in detoxifying propionyl-CoA, a potentially toxic metabolic intermediate. Understanding the intricacies of this cycle, its key enzymes, regulation, and interplay with other central metabolic pathways is of significant interest for various fields, including metabolic engineering, biotechnology, and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis in microorganisms, with a focus on quantitative data, experimental methodologies, and the underlying regulatory networks.

The Methylcitrate Cycle: A Core Metabolic Pathway

The methylcitrate cycle is a metabolic pathway that converts the three-carbon propionyl-CoA into pyruvate and succinate.[1][2] This process is essential for microorganisms that metabolize odd-chain fatty acids, cholesterol, and certain amino acids, all of which generate propionyl-CoA as a metabolic byproduct.[3][4] The accumulation of propionyl-CoA can be toxic to cells, making the methylcitrate cycle a critical detoxification pathway.[5]

The cycle involves three key enzymatic reactions:

-

Condensation: Methylcitrate synthase (EC 2.3.3.5) catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate.[6]

-

Isomerization: Methylcitrate dehydratase (EC 4.2.1.79) and aconitase work sequentially to convert 2-methylcitrate to 2-methylisocitrate via a 2-methyl-cis-aconitate intermediate.[2]

-

Cleavage: 2-Methylisocitrate lyase (EC 4.1.3.30) cleaves 2-methylisocitrate into pyruvate and succinate.[7]

The succinate produced can then enter the TCA cycle to regenerate oxaloacetate, thus closing the cycle. The pyruvate can be further metabolized for energy production or used as a precursor for biosynthesis.

Quantitative Data on Methylcitrate Biosynthesis

A thorough understanding of the methylcitrate cycle requires quantitative data on the kinetic properties of its enzymes, the intracellular concentrations of its metabolites, and the metabolic fluxes through the pathway.

Enzyme Kinetics

The following tables summarize the kinetic parameters of the core enzymes of the methylcitrate cycle from various microorganisms.

Table 1: Kinetic Parameters of Methylcitrate Synthase (PrpC)

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Salmonella typhimurium | Propionyl-CoA | 25 ± 3 | 1.8 ± 0.1 | 7.2 x 104 | [8] |

| Salmonella typhimurium | Acetyl-CoA | 130 ± 10 | 0.07 ± 0.01 | 5.4 x 102 | [8] |

| Escherichia coli | Propionyl-CoA | - | - | - | [9] |

| Burkholderia sacchari | Propionyl-CoA | - | - | - | [10] |

Table 2: Kinetic Parameters of 2-Methylisocitrate Lyase (PrpB)

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Aspergillus nidulans (Isocitrate Lyase) | 2-Methylisocitrate | 3330 | 1.34 | 4.02 x 102 | [11] |

| Aspergillus nidulans (Isocitrate Lyase) | Isocitrate | 350 | 8.60 | 2.47 x 104 | [11] |

| Escherichia coli | 2-Methylisocitrate | - | - | - | [12] |

Note: Data for methylcitrate dehydratase kinetics is limited in the reviewed literature.

Metabolite Concentrations

The intracellular concentrations of key metabolites provide insights into the metabolic state of the cell during propionate metabolism.

Table 3: Intracellular Metabolite Concentrations During Propionate Metabolism

| Organism | Condition | Propionyl-CoA (nmol/g) | Methylcitrate (nmol/g) | Reference |

| Cardiac Tissue | 3 mM Propionate | ~10.1 | ~3 (relative to control) | [13] |

| Cardiac Tissue | 3 mM Propionate + 3 mM L-carnitine | ~8.0 | ~3 (relative to control) | [13] |

| Pseudomonas aeruginosa ΔprpC | 5 mM Propionate | Increased | - | [11] |

| Human Hepatocytes (PA patient) | - | Elevated | Elevated | [10] |

Metabolic Flux Analysis

Metabolic flux analysis (MFA) provides a quantitative understanding of the flow of metabolites through the methylcitrate cycle and its interconnected pathways.

Table 4: Metabolic Flux Distribution in Pseudomonas aeruginosa PAO1

| Reaction | Growth on Succinate (% of uptake rate) | Growth on Propionate (% of uptake rate) | Reference |

| Propionate Uptake | - | 100 | [3][14] |

| Succinate Uptake | 100 | - | [3][14] |

| Malate -> Pyruvate | High | Reduced (-87%) | [14] |

| Pyruvate -> Oxaloacetate | Low | Increased (+54%) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound.

Enzyme Assays

This assay measures the rate of Coenzyme A (CoA) release from propionyl-CoA upon condensation with oxaloacetate, using the colorimetric reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Potassium phosphate buffer (pH 6.9)

-

Oxaloacetate solution

-

Propionyl-CoA solution

-

DTNB solution

-

Cell-free extract or purified enzyme

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, oxaloacetate, propionyl-CoA, and DTNB.

-

Initiate the reaction by adding the cell-free extract or purified enzyme.

-

Monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoA release and thus to the enzyme activity.

-

Calculate the specific activity using the molar extinction coefficient of the DTNB-CoA adduct (13.6 mM-1cm-1).

This spectrophotometric assay measures the formation or consumption of 2-methyl-cis-aconitate, which has a characteristic absorbance at 240 nm.[15]

Materials:

-

Potassium phosphate buffer (pH 6.7)

-

2-Methylcitrate or 2-methyl-cis-aconitate solution

-

Cell-free extract or purified enzyme

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and either 2-methylcitrate (to measure formation of 2-methyl-cis-aconitate) or 2-methyl-cis-aconitate (to measure its utilization).[15]

-

Initiate the reaction by adding the cell-free extract or purified enzyme.[15]

-

Monitor the change in absorbance at 240 nm at 25°C.[15]

-

Calculate the enzyme activity based on the molar extinction coefficient of 2-methyl-cis-aconitate (4.5 x 103 M-1cm-1).[15]

This assay couples the production of pyruvate from 2-methylisocitrate to the oxidation of NADH by lactate dehydrogenase (LDH).

Materials:

-

Potassium phosphate buffer (pH 6.9)

-

Phenylhydrazine solution

-

Cysteine solution

-

MgCl2 solution

-

K3-methylisocitrate solution

-

Cell-free extract or purified enzyme

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, phenylhydrazine, cysteine, and MgCl2.[10]

-

Add the cell-free extract or purified enzyme.[10]

-

Start the reaction by adding K3-methylisocitrate.[10]

-

Monitor the increase in absorbance at 324 nm, which corresponds to the formation of pyruvate phenylhydrazone.[10]

-

Calculate the enzyme activity using the molar extinction coefficient of pyruvate phenylhydrazone (12 mM-1cm-1).[10]

Gene Knockout Protocol for prp Genes in E. coli

This protocol describes the generation of a gene knockout using the lambda Red recombinase system.

Materials:

-

E. coli strain carrying the pKD46 plasmid (expressing the lambda Red recombinase under an arabinose-inducible promoter)

-

PCR primers with homology to the target gene and a selectable marker

-

Plasmid carrying a selectable marker (e.g., kanamycin resistance) flanked by FRT sites (e.g., pKD4)

-

L-arabinose

-

Electroporator and cuvettes

-

Appropriate antibiotics and growth media

Procedure:

-

Prepare Electrocompetent Cells: Grow the E. coli strain carrying pKD46 at 30°C to an OD600 of ~0.1. Induce the expression of the lambda Red recombinase by adding L-arabinose and continue growth to an OD600 of 0.4-0.6. Prepare electrocompetent cells by washing the cell pellet with ice-cold sterile water.

-

Generate Linear DNA Fragment: Amplify the selectable marker gene from the template plasmid using PCR primers that have ~50 bp homology extensions corresponding to the regions flanking the target gene to be deleted.

-

Electroporation: Electroporate the purified linear DNA fragment into the prepared electrocompetent cells.

-

Selection and Verification: Plate the electroporated cells on agar plates containing the appropriate antibiotic to select for transformants that have integrated the resistance cassette. Verify the correct gene knockout by PCR using primers flanking the target gene locus.

-

(Optional) Remove Selectable Marker: To remove the antibiotic resistance gene, transform the knockout strain with a plasmid expressing the FLP recombinase (e.g., pCP20), which will excise the marker at the FRT sites.

13C-Based Metabolic Flux Analysis (MFA) Workflow

This workflow outlines the key steps for quantifying metabolic fluxes through the methylcitrate cycle using stable isotope labeling.[16][17][18]

Materials:

-

13C-labeled propionate (e.g., [1-13C]propionate or [U-13C]propionate)

-

Microbial culture in a chemostat or batch reactor

-

Quenching solution (e.g., cold methanol)

-

Metabolite extraction buffers

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS)

-

MFA software (e.g., WUflux)[19]

Procedure:

-

Experimental Design: Define the metabolic model of the organism, including the methylcitrate cycle and connected pathways. Choose the appropriate 13C-labeled tracer to maximize the information obtained.

-

Isotope Labeling Experiment: Grow the microorganism in a defined medium with the 13C-labeled propionate as the sole carbon source or in combination with other carbon sources until a metabolic and isotopic steady state is reached.[16]

-

Quenching and Metabolite Extraction: Rapidly quench the metabolism of the cells to prevent further enzymatic activity. Extract intracellular metabolites using appropriate protocols.

-

Mass Spectrometry Analysis: Analyze the mass isotopomer distribution of key metabolites (e.g., amino acids derived from TCA cycle intermediates) using GC-MS or LC-MS.[17]

-

Data Analysis and Flux Calculation: Use MFA software to fit the measured mass isotopomer distributions to the metabolic model and calculate the intracellular metabolic fluxes.[16][19]

Regulatory Networks of Methylcitrate Biosynthesis

The expression of the genes encoding the enzymes of the methylcitrate cycle is tightly regulated to ensure an appropriate response to the presence of propionate.

Regulation in Escherichia coli and Salmonella enterica

In E. coli and Salmonella enterica, the genes for the methylcitrate cycle (prpBCDE) are organized in an operon that is divergently transcribed from the regulatory gene prpR.[15] The PrpR protein is a transcriptional activator that belongs to the sigma-54 family of response regulators.[20] The expression of the prpBCDE operon is induced in the presence of propionate. The actual inducer molecule that binds to and activates PrpR is 2-methylcitrate, an intermediate of the cycle itself.[21] This regulatory circuit ensures that the enzymes for propionate catabolism are only synthesized when their substrate is available. In addition to PrpR, the integration host factor (IHF) and the cAMP receptor protein (CRP) are also involved in the regulation of the prp operon, linking its expression to the global nutritional state of the cell.[15]

Regulation of the prp operon in E. coli and Salmonella.

Regulation in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, the prp genes (prpB, prpC, and prpD) are also organized in an operon, and their expression is controlled by the transcriptional regulator PrpR.[22] The P. aeruginosa PrpR belongs to the GntR family of transcriptional repressors.[22] The effector molecule that modulates PrpR activity is 2-methylcitrate.[22] The PrpR binding site has been identified upstream of the prpB gene.[22]

Regulation of the prp operon in Pseudomonas aeruginosa.

Regulation in Mycobacterium tuberculosis

The regulation of the methylcitrate cycle in Mycobacterium tuberculosis is more complex and involves a two-tiered system. The expression of the prpDC operon is activated by the transcriptional regulator PrpR in response to the presence of propionate.[23] The PrpR binding site has been identified as a 25 bp region containing two 8-bp palindromic sequences.[23] Furthermore, the two-component system SenX3-RegX3, which senses phosphate availability, also plays a role in regulating the methylcitrate cycle.[1][24][25][26] RegX3 can directly activate the expression of prpR and the prpDBC operon, thereby linking propionate metabolism to the phosphate status of the cell.[1][27]

Regulation of the prp operon in Mycobacterium.

Conclusion

The biosynthesis of this compound through the methylcitrate cycle is a fundamental metabolic process in many microorganisms, enabling them to utilize propionate and detoxify propionyl-CoA. This guide has provided a detailed overview of this pathway, including quantitative data on enzyme kinetics and metabolite levels, comprehensive experimental protocols for its study, and an exploration of the intricate regulatory networks that govern its expression. For researchers in drug development, the enzymes of the methylcitrate cycle, particularly methylcitrate synthase, represent promising targets for the development of novel antimicrobial agents, as this pathway is essential for the virulence of several pathogenic bacteria and fungi but is absent in humans. Further research into the kinetic properties of these enzymes and the development of specific inhibitors will be crucial in exploiting this therapeutic potential. For metabolic engineers, a deep understanding of the methylcitrate cycle and its regulation is key to optimizing microbial strains for the production of valuable chemicals from propionate-derived feedstocks.

References

- 1. Frontiers | RegX3-Mediated Regulation of Methylcitrate Cycle in Mycobacterium smegmatis [frontiersin.org]

- 2. Analysis of ATP-citrate lyase and malic enzyme mutants of Yarrowia lipolytica points out the importance of mannitol metabolism in fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. repositorio.usp.br [repositorio.usp.br]

- 6. Crystal structure of Salmonella typhimurium 2-methylcitrate synthase: Insights on domain movement and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salmonella typhimurium LT2 Catabolizes Propionate via the 2-Methylcitric Acid Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical and anaplerotic applications of in vitro models of propionic acidemia and methylmalonic acidemia using patient-derived primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Generation and Phenotypic Characterization of Aspergillus nidulans Methylisocitrate Lyase Deletion Mutants: Methylisocitrate Inhibits Growth and Conidiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Systems-Wide Dissection of Organic Acid Assimilation in Pseudomonas aeruginosa Reveals a Novel Path To Underground Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WikiGenes - prpR - regulator for prp operon [wikigenes.org]

- 16. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Molecular characterization of PrpR, the transcriptional activator of propionate catabolism in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Regulon of PrpR in Pseudomonas aeruginosa PAO1 [regprecise.lbl.gov]

- 23. A Novel Role of the PrpR as a Transcription Factor Involved in the Regulation of Methylcitrate Pathway in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. RegX3-Mediated Regulation of Methylcitrate Cycle in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. RegX3-Mediated Regulation of Methylcitrate Cycle in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. RegX3-Mediated Regulation of Methylcitrate Cycle in Mycobacterium smegmatis [ouci.dntb.gov.ua]

- 27. researchgate.net [researchgate.net]

The Role of the Methylcitrate Cycle in Propionate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionate is a short-chain fatty acid that serves as a vital carbon source for numerous organisms. However, its accumulation can lead to cellular toxicity. The methylcitrate cycle is a key metabolic pathway responsible for the detoxification of propionate and its conversion into central metabolites. This technical guide provides an in-depth exploration of the methylcitrate cycle, detailing its core biochemical reactions, the kinetics of its key enzymes, and the regulatory mechanisms that govern its activity. Furthermore, this guide presents detailed experimental protocols for the analysis of this pathway and its intermediates, and summarizes key quantitative data to serve as a valuable resource for researchers in the fields of microbiology, metabolic engineering, and drug development.

Introduction

Propionate is a common metabolic intermediate derived from the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol. While it represents a valuable source of carbon and energy, the accumulation of its activated form, propionyl-CoA, is toxic to cells.[1] To mitigate this toxicity and utilize propionate as a carbon source, many bacteria, fungi, and plants employ the methylcitrate cycle.[1][2] This pathway converts propionyl-CoA into pyruvate and succinate, which can then enter central carbon metabolism.[3]

The methylcitrate cycle was first discovered in fungi in 1973 and was later identified in bacteria such as Salmonella enterica and Escherichia coli in 1999.[3] This cycle is of particular interest in the context of infectious diseases, as it is essential for the virulence of pathogens like Mycobacterium tuberculosis, which rely on the metabolism of host-derived fatty acids for survival.[4] The absence of the methylcitrate cycle in humans makes its constituent enzymes attractive targets for the development of novel antimicrobial agents.

This guide will provide a comprehensive overview of the methylcitrate cycle, focusing on its biochemical intricacies, quantitative aspects, and the experimental methodologies used for its investigation.

The Core Pathway

The methylcitrate cycle is a cyclic metabolic pathway that processes propionyl-CoA. The net result of the cycle is the conversion of one molecule of propionyl-CoA and one molecule of oxaloacetate into one molecule of pyruvate and one molecule of succinate. The pathway consists of three core enzymatic reactions, which are analogous to certain reactions in the tricarboxylic acid (TCA) cycle.

The key steps are as follows:

-

Condensation: Propionyl-CoA condenses with oxaloacetate to form (2S,3S)-2-methylcitrate. This reaction is catalyzed by 2-methylcitrate synthase (PrpC) .

-

Isomerization: 2-methylcitrate is isomerized to (2R,3S)-2-methylisocitrate via the intermediate cis-2-methylaconitate. This two-step process is catalyzed by 2-methylcitrate dehydratase (PrpD) and an aconitase-like enzyme.

-

Cleavage: 2-methylisocitrate is cleaved to yield pyruvate and succinate. This reaction is catalyzed by 2-methylisocitrate lyase (PrpB) .

The succinate produced can then enter the TCA cycle to regenerate oxaloacetate, thus completing the cycle.

Quantitative Data

Enzyme Kinetics

The efficiency and regulation of the methylcitrate cycle are determined by the kinetic properties of its core enzymes. The following table summarizes the available kinetic parameters for these enzymes from various organisms.

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| 2-Methylcitrate Synthase (PrpC) | Escherichia coli | Propionyl-CoA | 37 µM | 0.33 µmol/min/mg | [5] |

| Oxaloacetate | 5 µM | - | [5] | ||

| 2-Methylisocitrate Lyase (PrpB) | Salmonella enterica | 2-Methylisocitrate | 18 µM | 74 s-1 | [6] |

| Coxiella burnetii | 2-Methylisocitrate | 800 µM | 13.8 s-1 | [7] |

Metabolite Concentrations

The intracellular concentrations of methylcitrate cycle intermediates can provide insights into the metabolic flux and potential bottlenecks in the pathway. The following table presents data on the accumulation of these intermediates in Pseudomonas aeruginosa.

| Metabolite | Strain | Condition | Concentration (µM) | Reference |

| 2-Methylcitrate | Wild-type | 3h exposure to 5 mM propionate | ~10 | [8] |

| 2-Methylisocitrate | Wild-type | 3h exposure to 5 mM propionate | ~10 | [8] |

| 2-Methylcitrate | ΔprpB mutant | 3h exposure to 5 mM propionate | >1000 | [8] |

| 2-Methylisocitrate | ΔprpB mutant | 3h exposure to 5 mM propionate | >1000 | [8] |

Experimental Protocols

Assay for 2-Methylcitrate Synthase (PrpC) Activity

This protocol is adapted from the method of Srere.[9]

Principle: The activity of 2-methylcitrate synthase is determined by measuring the rate of Coenzyme A (CoA) release from propionyl-CoA upon its condensation with oxaloacetate. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoate) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be measured spectrophotometrically at 412 nm.

Reagents:

-

Potassium Phosphate Buffer (66.7 mM, pH 6.9)

-

Oxaloacetate (2 mM)

-

Propionyl-CoA (250 µM)

-

DTNB (2 mM)

-

Cell-free extract containing PrpC

Procedure:

-

Prepare a reaction mixture in a 1 cm cuvette containing:

-

1 ml of 66.7 mM potassium phosphate buffer (pH 6.9)

-

2 mM oxaloacetate

-

250 µM propionyl-CoA

-

2 mM DTNB

-

-

Initiate the reaction by adding the cell-free extract.

-

Immediately monitor the increase in absorbance at 412 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of 2-nitro-5-thiobenzoate (13.6 mM-1 cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Quantification of Methylcitrate Cycle Intermediates by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of methylcitrate cycle intermediates from bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: Intracellular metabolites are extracted from bacterial cells and then separated by liquid chromatography. The separated metabolites are then ionized and detected by a mass spectrometer, allowing for their specific and sensitive quantification.

Materials:

-

Bacterial culture grown under desired conditions

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, with 0.1% formic acid, -20°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Quenching: Rapidly quench the metabolism of the bacterial culture by adding it to a cold quenching solution. This step is crucial to prevent changes in metabolite levels during sample processing.

-

Cell Harvesting: Pellet the cells by centrifugation at a low temperature.

-

Metabolite Extraction: Resuspend the cell pellet in cold extraction solvent. Lyse the cells (e.g., by bead beating or sonication) to release the intracellular metabolites.

-

Clarification: Centrifuge the lysate to remove cell debris.

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column (e.g., a C18 reversed-phase column).

-

Detect and quantify the target metabolites (2-methylcitrate, cis-2-methylaconitate, 2-methylisocitrate) using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each metabolite will need to be determined and optimized.

-

-

Data Analysis: Quantify the metabolites by comparing their peak areas to those of known standards.

Regulation of the Methylcitrate Cycle

The activity of the methylcitrate cycle is tightly regulated to prevent the toxic accumulation of propionyl-CoA and its metabolites. A key regulator in many bacteria is the transcriptional activator PrpR . In the presence of 2-methylcitrate, PrpR binds to the promoter regions of the prp operon, which encodes the enzymes of the methylcitrate cycle, and activates their transcription. This creates a positive feedback loop where the product of the first enzyme in the pathway induces the expression of the entire operon.

Conclusion

The methylcitrate cycle plays a critical role in propionate metabolism and detoxification in a wide range of organisms. Its presence in many pathogenic bacteria and its absence in humans make it a promising target for the development of novel antimicrobial therapies. This technical guide has provided a detailed overview of the pathway, including quantitative data on enzyme kinetics and metabolite levels, as well as detailed experimental protocols for its study. Further research into the regulation and inhibition of this cycle will be crucial for the development of effective therapeutic strategies targeting propionate metabolism.

References

- 1. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 4. Role of the methylcitrate cycle in Mycobacterium tuberculosis metabolism, intracellular growth, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism-based inactivator of isocitrate lyases 1 and 2 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. InterPro [ebi.ac.uk]

- 7. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 2-methylcitrate cycle and the glyoxylate shunt in Pseudomonas aeruginosa are linked through enzymatic redundancy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

The Discovery and Elucidation of the Methylcitrate Pathway in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylcitrate pathway is a critical metabolic route in many fungi, essential for the detoxification of propionyl-CoA, a toxic intermediate generated from the catabolism of odd-chain fatty acids, branched-chain amino acids, and other metabolites. This pathway not only safeguards cellular function by preventing the accumulation of toxic intermediates but also plays a significant role in fungal growth, development, and pathogenicity. Its absence in humans makes it a compelling target for the development of novel antifungal therapeutics. This technical guide provides an in-depth overview of the discovery, core reactions, and key enzymes of the fungal methylcitrate pathway. It details the experimental protocols used to characterize this pathway and presents quantitative data on enzyme kinetics, metabolite concentrations, and gene expression.

Historical Perspective: The Discovery of a Novel Metabolic Cycle

The existence of the methylcitrate cycle was first proposed in the early 1970s through the work of Takeshi Tabuchi and his colleagues. Their research on the metabolism of odd-carbon n-alkanes in yeasts, particularly Candida lipolytica (now known as Yarrowia lipolytica), led to the identification of novel C7-tricarboxylic acids. The pathway was not fully understood at the time of its initial proposal in 1973 but was hypothesized to be a cyclic pathway for propionyl-CoA metabolism.[1] It was initially believed to be exclusive to fungal species like Candida lipolytica and Aspergillus nidulans.[1] Subsequent research has not only solidified the pathway's role in fungi but also revealed its presence in some bacteria.[1]

The Core Pathway: Reactions and Enzymes

The methylcitrate cycle converts the toxic three-carbon compound propionyl-CoA into pyruvate and succinate, which can then enter central carbon metabolism.[2][3] This process involves three key enzymatic steps:

-

2-Methylcitrate Synthase (MCS): This enzyme catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate.[4] This is the committed step of the pathway.

-

2-Methylcitrate Dehydratase (MCD): 2-methylcitrate is then dehydrated to yield 2-methyl-cis-aconitate.[5]

-

Aconitase (Acn): Aconitase subsequently hydrates 2-methyl-cis-aconitate to form threo-Ds-2-methylisocitrate.[4]

-

2-Methylisocitrate Lyase (MCL): The final step involves the cleavage of 2-methylisocitrate by MCL to produce pyruvate and succinate.[4][6]

These reactions effectively detoxify propionyl-CoA and replenish intermediates for the tricarboxylic acid (TCA) cycle and gluconeogenesis.[2]

Quantitative Data

Enzyme Kinetic Parameters

The kinetic properties of the methylcitrate pathway enzymes are crucial for understanding the flux through the pathway and for designing potential inhibitors. Below is a summary of the reported kinetic parameters for 2-methylcitrate synthase from the pathogenic fungus Paracoccidioides lutzii.

| Enzyme | Substrate | Km (µM) | Specific Activity (U/mg) | Organism | Reference |

| 2-Methylcitrate Synthase | Propionyl-CoA | 6.4 | 16.52 | Paracoccidioides lutzii | [7] |

| 2-Methylcitrate Synthase | Acetyl-CoA | 9.5 | 37.97 | Paracoccidioides lutzii | [7] |

Note: One unit of enzyme activity is defined as the amount of enzyme producing 1 µmol of CoASH per minute.[7]

Metabolite Concentrations

The intracellular concentrations of methylcitrate pathway intermediates are tightly regulated. Inactivation of the pathway can lead to the accumulation of toxic precursors. For instance, a methylcitrate synthase deletion mutant of Aspergillus nidulans grown on glucose accumulates 10-fold higher levels of propionyl-CoA compared to the wild-type strain when exposed to propionate.[8][9]

| Metabolite | Condition | Fold Change | Organism | Reference |

| Propionyl-CoA | mcsA deletion mutant vs. wild-type (grown on glucose with propionate) | ~10-fold increase | Aspergillus nidulans | [8][9] |

| Propionyl-CoA | Wild-type cells | 3.532 pmol/106 cells | Mammalian cells | [10] |

Gene Expression Analysis

The expression of genes encoding methylcitrate cycle enzymes is typically induced by the presence of propionate or substrates that are catabolized to propionyl-CoA. In Paracoccidioides lutzii, the presence of propionate in the growth medium leads to the accumulation of transcripts for methylcitrate synthase (MCS), methylcitrate dehydratase (MCD), and methylisocitrate lyase (MCL).[7][11] Similarly, studies in Aspergillus nidulans have shown that the expression of the mcsA gene is responsive to the carbon source.[12]

Experimental Protocols

Enzyme Assays

This spectrophotometric assay measures the release of Coenzyme A (CoASH) from propionyl-CoA, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

-

50 mM Tris-HCl buffer, pH 8.0

-

1 mM DTNB

-

1 mM oxaloacetate

-

0.2 mM propionyl-CoA

-

Purified enzyme or cell-free extract

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM DTNB, and 1 mM oxaloacetate in a final volume of 1 ml.

-

Add the purified enzyme or cell-free extract (e.g., 3 µg of protein) to the reaction mixture.

-

Initiate the reaction by adding 0.2 mM propionyl-CoA.

-

Immediately monitor the increase in absorbance at 412 nm at 25°C using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of the product. One unit of activity is defined as the amount of enzyme that produces 1 µmol of CoASH per minute.

This assay measures the formation or consumption of 2-methyl-cis-aconitate by monitoring the change in absorbance at 240 nm.[5]

Materials:

-

0.2 M potassium phosphate buffer, pH 6.7

-

10 mM synthetic 2-methylcitrate or 2.5 mM 2-methyl-cis-aconitate

-

Purified enzyme or cell-free extract

Procedure:

-

Prepare a reaction mixture containing 0.2 M potassium phosphate buffer (pH 6.7) and either 10 mM 2-methylcitrate (for the forward reaction) or 2.5 mM 2-methyl-cis-aconitate (for the reverse reaction) in a final volume of 2.5 ml.[5]

-

Initiate the reaction by adding the enzyme at 25°C.[5]

-

Monitor the change in absorbance at 240 nm.[5] The formation of 2-methyl-cis-aconitate from 2-methylcitrate will result in an increase in absorbance, while its utilization will lead to a decrease.

-

Calculate the enzyme activity using the molar extinction coefficient of 2-methyl-cis-aconitate (4.5 x 103 M-1 cm-1).[5]

This assay measures the production of pyruvate from the cleavage of 2-methylisocitrate. The pyruvate is then reacted with phenylhydrazine to form a phenylhydrazone, which can be detected spectrophotometrically.[13]

Materials:

-

66.7 mM potassium phosphate buffer, pH 6.9

-

3.3 mM phenylhydrazine

-

2.5 mM cysteine

-

5 mM MgCl2

-

1.25 mM K3-methylisocitrate

-

Cell-free extract

Procedure:

-

Prepare a reaction mixture containing 66.7 mM potassium phosphate buffer (pH 6.9), 3.3 mM phenylhydrazine, 2.5 mM cysteine, 5 mM MgCl2, and the cell extract in a final volume of 0.5 ml.[13]

-

Initiate the reaction by adding 1.25 mM K3-methylisocitrate.[13]

-

Monitor the increase in absorbance at 324 nm.[13]

-

Calculate the enzyme activity using the molar extinction coefficient of pyruvate phenylhydrazone (12 mM-1 cm-1).[13]

Quantification of Propionyl-CoA and Methylcitrate

-

Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen mycelia.

-

Extract metabolites from the lyophilized mycelia using a cold solvent mixture, such as 60% methanol supplemented with 1% formic acid.[14]

-

Homogenize the sample by grinding or ultrasonication.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Concentrate the extract using a vacuum concentrator.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.

Instrumentation and Method:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

A C18 reversed-phase column for separation.

-

Mobile phases typically consist of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

-

Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for propionyl-CoA and a deuterated internal standard for accurate quantification.[14]

Visualizations

Caption: The core reactions of the fungal methylcitrate pathway.

Caption: A generalized workflow for a spectrophotometric enzyme assay.

References

- 1. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propionate metabolism in a human pathogenic fungus: proteomic and biochemical analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the mechanism of action of the antifungal agent propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Methylcitrate synthase from Aspergillus nidulans: implications for propionate as an antifungal agent | Semantic Scholar [semanticscholar.org]

- 13. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Methyl Citrate in Cellular Metabolism: A Technical Guide

An In-depth Examination of the Methylcitrate Cycle and its Intersection with the Krebs Cycle

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the frequently misunderstood role of methyl citrate in core cellular metabolism. It clarifies that this compound is not a canonical intermediate of the Krebs (Tricarboxylic Acid) cycle. Instead, it is the central metabolite in the methylcitrate cycle, a critical pathway for the metabolism of propionyl-CoA, which is often generated from the breakdown of odd-chain fatty acids and certain amino acids. This document provides a detailed overview of the methylcitrate cycle, its enzymatic steps, its crucial connection to the Krebs cycle, and its significance in various organisms, particularly bacteria and fungi. The guide includes a compilation of quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the study of this pathway, and visualizations of the metabolic and experimental workflows.

Introduction: Correcting a Common Misconception

This compound is not a recognized intermediate in the canonical Krebs cycle, which is a central metabolic hub for the oxidation of acetyl-CoA.[1] The key intermediates of the Krebs cycle are citrate, isocitrate, α-ketoglutarate, succinyl-CoA, succinate, fumarate, malate, and oxaloacetate.

This compound is, however, the cornerstone of the methylcitrate cycle . This pathway's primary function is to process propionyl-CoA, a three-carbon molecule that can be toxic if it accumulates within the cell.[1][2] The methylcitrate cycle converts propionyl-CoA into pyruvate and succinate, both of which can be readily assimilated into central carbon metabolism, including the Krebs cycle.[1][2] This cycle is particularly important in organisms that utilize odd-chain fatty acids or certain amino acids (valine, isoleucine, methionine, and threonine) as energy sources.[2]

The Methylcitrate Cycle: A Detailed Pathway Analysis

The methylcitrate cycle is a three-step enzymatic pathway that parallels some reactions of the Krebs cycle. The key enzymes involved are 2-methylcitrate synthase, 2-methylcitrate dehydratase, and 2-methylisocitrate lyase.[1]

-

Step 1: Condensation of Propionyl-CoA and Oxaloacetate

-

Enzyme: 2-methylcitrate synthase (PrpC)

-

Reaction: Propionyl-CoA condenses with oxaloacetate to form (2S,3S)-2-methylcitrate and Coenzyme A.

-

Significance: This is the committed step of the cycle, introducing the propionyl group into the pathway.

-

-

Step 2: Isomerization of 2-Methylcitrate

-

Enzyme: 2-methylcitrate dehydratase (PrpD) and Aconitase (AcnA/B)

-

Reaction: 2-methylcitrate is dehydrated to 2-methyl-cis-aconitate by PrpD, which is then rehydrated by an aconitase to form 2-methylisocitrate.[1]

-

Significance: This isomerization reaction repositions the hydroxyl group, preparing the molecule for cleavage in the final step.

-

-

Step 3: Cleavage of 2-Methylisocitrate

-

Enzyme: 2-methylisocitrate lyase (PrpB)

-

Reaction: 2-methylisocitrate is cleaved to yield pyruvate and succinate.[1]

-

Significance: This step generates products that directly link to central metabolism. Succinate is an intermediate of the Krebs cycle, and pyruvate can be converted to acetyl-CoA to enter the Krebs cycle or used in gluconeogenesis.

-

Data Presentation: Quantitative Insights into the Methylcitrate Cycle

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key enzymes of the methylcitrate cycle from various organisms. Understanding these parameters is crucial for modeling metabolic flux and for identifying potential targets for drug development.

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| 2-Methylcitrate Synthase (PrpC) | Escherichia coli | Propionyl-CoA | 17 µM | Not Reported | [3] |

| Escherichia coli | Oxaloacetate | 5 µM | Not Reported | [3] | |

| 2-Methylisocitrate Lyase (PrpB) | Candida lipolytica | threo-Ds-2-methylisocitrate | 770 µM | Not Reported | [4] |

| Coxiella burnetii | (2R,3S)-2-methylisocitrate | 390 ± 47 µM | 74 s-1 | [5][6] |

Intracellular Metabolite Concentrations

The concentrations of metabolic intermediates can provide a snapshot of the metabolic state of a cell. The following data from a study on Mycobacterium tuberculosis illustrates the levels of methylcitrate cycle intermediates when the bacterium is grown on propionate.

| Metabolite | Intrabacterial Concentration (nmol/mg) | Reference |

| 2-Methylcitrate | ~1.5 | [7][8] |

| 2-Methyl-cis-aconitate | ~0.1 | [7][8] |

| 2-Methylisocitrate | ~0.2 | [7][8] |

| Succinate | ~1.0 | [7][8] |

| Pyruvate | ~0.5 | [7][8] |

Mandatory Visualizations

Signaling Pathways and Logical Relationships

References

- 1. Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. duke-nus.edu.sg [duke-nus.edu.sg]

- 6. tandfonline.com [tandfonline.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

The Orchestration of Propionate Metabolism: A Technical Guide to the Regulation of Methylcitrate Cycle Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core regulatory mechanisms governing the expression of methylcitrate cycle genes. The methylcitrate cycle is a critical metabolic pathway for the detoxification of propionyl-CoA, a potentially toxic intermediate derived from the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids.[1][2][3] Understanding the intricate regulation of this cycle is paramount for developing novel therapeutic strategies against pathogens that rely on these metabolic pathways for survival and virulence, such as Mycobacterium tuberculosis.[4][5]

Core Regulatory Principles

The expression of genes encoding the enzymes of the methylcitrate cycle is tightly controlled at the transcriptional level. This regulation ensures that the pathway is activated only when necessary, primarily in the presence of its substrate, propionyl-CoA, or its metabolic precursors. Key regulatory elements include transcriptional activators, repressors, and inducer molecules that collectively fine-tune the metabolic flux through the cycle.

Induction by Propionate and Propionyl-CoA

A universal feature of methylcitrate cycle regulation is its induction by propionate, which is converted to the direct inducer, propionyl-CoA.[1][6] In the fungus Aspergillus nidulans, propionate induces the transcription of the methylcitrate synthase gene (mcsA).[6][7] This induction is crucial for the fungus to utilize propionate as a carbon source and to mitigate the toxic effects of propionyl-CoA accumulation, which can interfere with other biosynthetic pathways like polyketide synthesis.[7][8][9]

Key Transcriptional Regulators

A number of transcription factors have been identified that directly bind to the promoter regions of methylcitrate cycle genes to either activate or repress their expression. The specific regulators and their mechanisms of action can vary between different organisms.

In Mycobacteria:

-

PrpR: This novel transcription factor is a key activator of the methylcitrate cycle in Mycobacterium tuberculosis and Mycobacterium smegmatis.[10][11] PrpR directly binds to the promoter of the prpDBC operon, which encodes the core enzymes of the cycle, and activates its transcription.[10][12] The activity of PrpR is crucial for the metabolism of odd-chain fatty acids and cholesterol.[10][11]

-

RegX3: This phosphate-sensing regulator also plays a significant role in activating the methylcitrate cycle in M. smegmatis, particularly under phosphate starvation conditions.[10][11][13] RegX3 directly activates the transcription of the prpR gene, thereby indirectly upregulating the entire prpDBC operon.[10][11] This provides a direct link between phosphate and carbon metabolism.[10][14]

-

GlnR: The global nitrogen regulator GlnR has been shown to repress the transcription of the prpDBC operon in M. smegmatis, suggesting a link between nitrogen availability and propionate metabolism.[15][16]

-

RamB: This transcriptional regulator represses the expression of the isocitrate lyase gene (icl1), which has a dual role in both the glyoxylate and methylcitrate cycles in mycobacteria.[12][17][18]

In Bacillus thuringiensis:

The regulation of the prpCDB operon is more complex, involving a combination of positive and negative regulators.[19][20]

-

CcpC: A LysR-type transcriptional regulator that positively regulates the prp operon.[19][20]

-

CcpA and AbrB: These two global transcription factors act as negative regulators, repressing the expression of the prp operon.[19][20] This dual control ensures that the methylcitrate cycle is most active during the stationary phase of growth.[19][20]

Quantitative Data on Gene Expression

The following tables summarize the quantitative data on the regulation of methylcitrate cycle gene expression from various studies.

Table 1: Regulation of prpR and prpDBC operon expression by RegX3 in Mycobacterium smegmatis

| Strain | Gene | Condition | Fold Change in Expression (compared to Wild Type) |

| iregX3 (inhibition) | prpR | Phosphate limiting | Down-regulated |

| iregX3 (inhibition) | prpDBC | Phosphate limiting | Down-regulated |

| OEregX3 (overexpression) | prpR | Phosphate limiting | Remarkably induced |

| OEregX3 (overexpression) | prpDBC | Phosphate limiting | Remarkably induced |

Data sourced from studies on RegX3-mediated regulation in M. smegmatis.[10][11]

Table 2: Effect of Propionate on Growth and Gene Expression in Aspergillus nidulans

| Strain | Condition | Observation |

| Wild Type | 100 mM Propionate | Impaired hyphal growth |

| ΔmcsA | 20 mM Propionate | Abolished conidial pigmentation |

| Wild Type | Propionate present | Induction of mcsA transcription |

Data sourced from studies on propionate metabolism in A. nidulans.[8][9]

Signaling Pathways and Regulatory Networks

The interplay between different regulators and environmental signals creates complex networks that control the activity of the methylcitrate cycle.

References

- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 2. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 4. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]

- 5. Role of the methylcitrate cycle in Mycobacterium tuberculosis metabolism, intracellular growth, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. Blockage of methylcitrate cycle inhibits polyketide production in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylcitrate synthase from Aspergillus nidulans: implications for propionate as an antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylcitrate synthase from Aspergillus nidulans: implications for propionate as an antifungal agent | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | RegX3-Mediated Regulation of Methylcitrate Cycle in Mycobacterium smegmatis [frontiersin.org]

- 11. RegX3-Mediated Regulation of Methylcitrate Cycle in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. RegX3-Mediated Regulation of Methylcitrate Cycle in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Mycobacterium smegmatis GlnR Regulates the Glyoxylate Cycle and the Methylcitrate Cycle on Fatty Acid Metabolism by Repressing icl Transcription [frontiersin.org]

- 16. Role of the methylcitrate cycle in propionate metabolism and detoxification in Mycobacterium smegmatis. | Semantic Scholar [semanticscholar.org]

- 17. Role of the Transcriptional Regulator RamB (Rv0465c) in the Control of the Glyoxylate Cycle in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of the transcriptional regulator RamB (Rv0465c) in the control of the glyoxylate cycle in Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 2-Methylcitrate cycle: a well-regulated controller of Bacillus sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereo-Specific Landscape of Methyl Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate relationship between a molecule's three-dimensional structure and its biological function is a cornerstone of modern drug discovery and development. This principle is vividly illustrated in the study of stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements of their atoms. This technical guide delves into the stereoisomers of methyl citrate, exploring their biological activities and the methodologies used to investigate them. While direct, comprehensive data on the individual biological activities of this compound stereoisomers is an emerging field of study, this guide synthesizes the foundational knowledge from its closely related precursor, methylcitric acid, to provide a detailed overview for the scientific community.

The Stereoisomers of Methylcitrate

Methylcitric acid, a key intermediate in propionate metabolism, possesses two chiral centers, giving rise to four distinct stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R)-methylcitric acid. The esterification of these acidic forms yields the corresponding this compound stereoisomers. The nomenclature of these isomers, often referred to using the erythro and threo designations, is crucial for understanding their unique biological roles.

Biological Activity and Significance

The biological activity of methylcitrate stereoisomers is intrinsically linked to their interaction with specific enzymes. While research is ongoing, current understanding, largely extrapolated from studies on methylcitric acid, points to a stereo-specific engagement with metabolic pathways.

Enzymatic Production and Specificity

The production of methylcitric acid stereoisomers is highly dependent on the stereospecificity of the synthesizing enzymes. For instance, si-citrate synthase is known to produce the (2S,3S) and (2S,3R) isomers, along with a minor amount of the (2R,3S)-isomer. In contrast, methylcitrate synthase is more stereospecific, primarily yielding the (2R,3S)-isomer[1]. This enzymatic specificity underscores the importance of stereochemistry in biological systems.

Inhibition of Metabolic Enzymes

Certain stereoisomers of methylcitric acid have been identified as inhibitors of key metabolic enzymes. The (2R,3R)-isomer, for example, is suggested to act as an inhibitor of aconitase, an essential enzyme in the citric acid cycle[1]. Furthermore, 2-methylcitrate has been shown to be toxic through the inhibition of NADP-dependent isocitrate dehydrogenase[2]. The inhibitory potential of these molecules highlights their relevance in the context of metabolic disorders.

Relevance in Metabolic Disorders

The accumulation of methylcitrate is a hallmark of certain inherited metabolic disorders, such as propionic acidemia and methylmalonic acidemia[3]. In these conditions, the impaired metabolism of propionyl-CoA leads to an increase in its conversion to methylcitrate. The analysis of methylcitrate levels in biological fluids is therefore a valuable diagnostic marker for these diseases.

Quantitative Data on Methylcitrate Levels

While specific quantitative data comparing the biological potency (e.g., IC50 values) of individual this compound stereoisomers is not extensively available in the public domain, studies have quantified the levels of methylcitrate in healthy individuals and patients with metabolic disorders.

| Analyte | Condition | Matrix | Concentration Range | Reference |

| Methylcitrate | Healthy Individuals | Dried Blood Spots | ≤0.63 µmol/L | [3] |

| Methylcitrate | Propionic and Methylmalonic Acidemias | Dried Blood Spots | 1.0–12.0 µmol/L | [3] |

| Citric Acid | Healthy Individuals | Dried Blood Spots | 36.6–126.4 µmol/L | [3] |

| Methylcitrate/Citrate Ratio | Healthy Individuals | Dried Blood Spots | 0.0019–0.0074 | [3] |

| Methylcitrate/Citrate Ratio | Propionic and Methylmalonic Acidemias | Dried Blood Spots | 0.012–0.279 | [3] |

Experimental Protocols

The study of this compound stereoisomers necessitates robust experimental protocols for their synthesis, separation, and biological evaluation.

Synthesis of Trithis compound

A common method for the synthesis of trithis compound involves the esterification of citric acid with methanol, using p-toluenesulfonic acid as a catalyst. To drive the reaction to completion, a multiple reaction distillation dehydration method is employed to remove the water generated during the esterification process. This approach omits the need for drying the reactants beforehand and improves the overall yield and purity of the final product[4].

Separation of Methylcitric Acid Stereoisomers

The absolute separation of the four stereoisomers of methylcitric acid can be achieved using capillary gas chromatography-mass spectrometry (GC-MS). This method requires a derivatization step where the methylcitric acid isomers are converted to their O-acetylated (tri-(-)-2-butyl ester) derivatives. The separation is then performed on a nonchiral stationary phase SE30 capillary column[1].

Visualizing the Metabolic Context

To better understand the role of this compound stereoisomers, it is helpful to visualize their position within the broader metabolic landscape.

References

- 1. Identification of the stereoisomeric configurations of methylcitric acid produced by si-citrate synthase and methylcitrate synthase using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN1222503A - Synthesis of trithis compound - Google Patents [patents.google.com]

The Enigmatic Presence of Methyl Citrate in the Plant Kingdom: A Technical Guide for Researchers

Abstract: The natural occurrence of methyl citrate in plants is a subject of limited scientific documentation, presenting a frontier for phytochemical investigation. While the methylcitrate cycle is a well-characterized metabolic pathway in various bacteria and fungi for propionyl-CoA metabolism, its existence and function within the plant kingdom remain largely unexplored. This technical guide synthesizes the current knowledge, highlights the significant research gaps, and provides a comprehensive framework for the future identification, quantification, and characterization of this compound in plant species. The guide details the established biosynthetic pathway from microbial systems, discusses the context of propionyl-CoA metabolism in plants, and offers detailed experimental protocols for researchers.

Introduction: An Underexplored Area of Plant Biochemistry

This compound, a tricarboxylic acid, is primarily known as a key intermediate in the methylcitrate cycle, a metabolic pathway crucial for the detoxification of propionate and the metabolism of odd-chain fatty acids and certain amino acids in many microorganisms.[1] Despite the ubiquity of its precursor, propionyl-CoA, in plant metabolism, the presence of this compound itself has been scarcely reported in the botanical world. This contrasts sharply with its isomer, citrate, a central metabolite in the plant Tricarboxylic Acid (TCA) cycle with well-documented roles in energy metabolism, abiotic stress tolerance, and fruit development.[2]

The current body of scientific literature points to a significant knowledge gap regarding the distribution, concentration, and physiological function of this compound in plants. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this topic and the technical means to explore it further.

Known Natural Occurrence in Plants

To date, the definitive identification of this compound as a natural plant constituent is exceptionally rare. The most prominent and cited example is its isolation from the fruits of the prickly pear cactus, Opuntia ficus-indica var. saboten Makino.[3][4]

| Compound | Plant Species | Tissue | Method of Identification | Quantitative Data | Reference |

| This compound | Opuntia ficus-indica var. saboten Makino | Fruit | Bioassay-guided isolation | Not reported | [4][5] |

| 1,3-dithis compound | Opuntia ficus-indica | Fruit | Not specified | Not reported | [5] |

| 1-monothis compound | Opuntia ficus-indica | Fruit | Not specified | Not reported | [5] |

Table 1: Summary of Confirmed Occurrences of this compound and its Derivatives in Plants.

In these studies, this compound and its derivatives were identified as inhibitors of monoamine oxidase B (MAO-B).[4][5] However, the reports lack quantitative data on the concentration of these compounds within the fruit tissue. Furthermore, the biosynthetic pathway leading to this compound in Opuntia has not been elucidated, and it is unclear whether it is a product of a complete methylcitrate cycle or an isolated enzymatic reaction.

Biosynthesis of this compound: The Microbial Methylcitrate Cycle

As the primary known metabolic context for this compound formation, the microbial methylcitrate cycle serves as the theoretical model for its potential biosynthesis in plants. This cycle catabolizes propionyl-CoA, which is toxic if accumulated, into pyruvate and succinate.[1]

The cycle involves three key enzymatic steps:

-

Condensation: 2-methylcitrate synthase (EC 2.3.3.5) catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2R,3S)-2-methylcitrate.[6][7]

-

Isomerization: 2-methylcitrate dehydratase (or aconitase) converts 2-methylcitrate to 2-methyl-cis-aconitate, followed by hydration to form 2-methylisocitrate.[1]

-

Cleavage: 2-methylisocitrate lyase (EC 4.1.3.30) cleaves 2-methylisocitrate into pyruvate and succinate. The succinate can then enter the TCA cycle.[1]

Figure 1: The microbial methylcitrate cycle for propionyl-CoA metabolism.

Propionyl-CoA Metabolism in Plants: A Different Path?

The apparent rarity of this compound in plants may be explained by differences in propionyl-CoA metabolism. In plants, propionyl-CoA is generated from the catabolism of odd-chain fatty acids, chlorophyll, and amino acids like valine and isoleucine. However, evidence suggests that plants may not utilize the methylcitrate cycle. Instead, a peroxisomal β-oxidation pathway appears to convert propionyl-CoA to β-hydroxypropionate.[8][9] This fundamental difference in metabolic strategy could mean that the enzymatic machinery to produce this compound is not present or active in most plant species.

Experimental Protocols for Identification and Quantification

Given the lack of established data, a robust and sensitive analytical workflow is required to screen for and quantify this compound in plant tissues. The following protocol is a comprehensive approach based on established methods for organic acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Workflow Overview

Figure 2: Workflow for this compound analysis in plant tissue.

Detailed Methodology

4.2.1. Materials and Reagents

-

Plant tissue of interest

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Extraction Solvent: 80% Methanol (HPLC grade), pre-chilled to -20°C

-

Internal Standard (IS): e.g., Ribitol or a stable isotope-labeled citrate

-

Derivatization Reagents:

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

-

Authentic standard: this compound (for retention time and mass spectra confirmation)

-

Solvents: Pyridine, Hexane (all anhydrous)

4.2.2. Sample Extraction

-

Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled 80% methanol containing the internal standard (e.g., at 10 µg/mL).

-

Vortex vigorously for 1 minute.

-

Incubate on a shaker at 4°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 800 µL of the supernatant to a new 1.5 mL tube.

-

Evaporate the solvent to complete dryness using a vacuum concentrator (e.g., SpeedVac) without heating.

4.2.3. Derivatization Derivatization is essential to increase the volatility of polar compounds like this compound for GC analysis.[11][12] A two-step methoximation and silylation process is recommended.

-

Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex, and incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups.

-

Silylation: Add 80 µL of MSTFA (+1% TMCS). Vortex, and incubate at 37°C for 30 minutes. This step replaces active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups.[13]

-

Centrifuge briefly to collect the liquid, and transfer the supernatant to a GC-MS vial with a micro-insert.

4.2.4. GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or TOF).

-

Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Injection: 1 µL injection in splitless mode. Injector temperature: 250°C.

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: 5°C/minute to 310°C.

-

Hold: 10 minutes at 310°C.

-

-